2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a triazolo-pyridazine core linked to a benzothiazole moiety via a sulfanyl-acetamide bridge. Key structural elements include:
- Triazolo[4,3-b]pyridazine: A fused bicyclic system known for its role in kinase inhibition and antimicrobial activity.
- Benzothiazole: A privileged scaffold in medicinal chemistry, often associated with anticancer and anti-inflammatory properties.
- Sulfanyl-acetamide linker: Facilitates conformational flexibility and interactions with biological targets.
The combination of sulfonamide and benzothiazole groups aligns with trends in drug design for improved pharmacokinetic profiles .
Properties
IUPAC Name |
2-[[3-[2-(benzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3S3/c30-20(25-22-24-16-8-4-5-9-17(16)34-22)14-33-21-11-10-18-26-27-19(29(18)28-21)12-13-23-35(31,32)15-6-2-1-3-7-15/h1-11,23H,12-14H2,(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQXPRASKXLNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may influence a variety of biochemical pathways related to the functions of these targets.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Result of Action
Compounds with similar structures have been reported to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These effects suggest that the compound may have a broad range of impacts at the molecular and cellular levels.
Biochemical Analysis
Biological Activity
The compound 2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide is a novel triazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a triazolo-pyridazine moiety and a benzothiazole group. The compound's structure is crucial for its biological activity, influencing its interaction with biological targets.
Anticancer Activity
Recent studies have focused on the anticancer properties of triazolo-pyridazine derivatives, including the compound . Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies :
In vitro tests demonstrated that several derivatives showed moderate to high cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a related compound exhibited IC50 values of 1.06 µM for A549 cells and 1.23 µM for MCF-7 cells, indicating promising anticancer potential .
The mechanism by which these compounds exert their effects often involves inhibition of specific kinases associated with cancer progression. For example, studies have shown that certain triazolo-pyridazine derivatives inhibit c-Met kinase activity, which is critical in various cancers. The IC50 values for these inhibitory actions were reported as low as 0.09 µM, suggesting potent activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the therapeutic potential of these compounds. Modifications in the chemical structure can significantly affect their biological activity:
- Substituents : The presence of specific functional groups such as sulfonamides and benzothiazoles enhances cytotoxicity.
- Halogenation : The introduction of halogens has been shown to improve activity against certain cancer cell lines .
Table 1: Cytotoxicity of Related Triazolo-Pyridazine Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Table 2: Inhibitory Activity Against c-Met Kinase
| Compound ID | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|
| 12e | 0.090 | Foretinib | 0.019 |
Case Studies
A notable case study involved the evaluation of a series of triazolo-pyridazine derivatives for their anticancer properties. The study highlighted that modifications in the benzene ring led to varied effects on cytotoxicity and kinase inhibition . The findings emphasized the importance of structural optimization in developing effective anticancer agents.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Key Comparative Insights
Bioactivity Potential: The target compound’s triazolo-pyridazine and benzothiazole combination distinguishes it from simpler analogs like BZ-IV (benzothiazole-piperazine) and 878061-41-7 (benzothiazole-benzylamine) . The sulfonamide group in the target compound may enhance solubility and target engagement compared to ethoxyphenyl or piperazine derivatives .
The sulfanyl-acetamide linker in the target compound introduces synthetic complexity relative to simpler acetamide derivatives (e.g., 891117-12-7) .
Pharmacokinetic Considerations: The benzothiazole moiety in both the target compound and BZ-IV may improve metabolic stability compared to non-aromatic analogs. The sulfonamide group could reduce hepatic clearance but may increase plasma protein binding, affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
